molecular formula C23H28N2O2 B5303023 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide

Cat. No. B5303023
M. Wt: 364.5 g/mol
InChI Key: WMLZYIGPGRIDGM-UHFFFAOYSA-N
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Description

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide, also known as BMEPA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BMEPA belongs to the class of indole-based compounds and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide is not fully understood. However, studies have shown that 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide can induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. In addition, 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has been found to increase the production of reactive oxygen species, which can lead to oxidative stress. However, the exact physiological effects of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has also been found to exhibit low toxicity in animal models. However, 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has some limitations, including its poor solubility in aqueous solutions and its potential to induce oxidative stress.

Future Directions

There are several future directions for the study of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide. One area of research is the development of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide as a potential anticancer agent. Further studies are needed to determine the efficacy of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide in different types of cancer and to identify the optimal dosing regimen. Another area of research is the investigation of the mechanism of action of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide. Studies are needed to elucidate the signaling pathways and molecular targets of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide. Finally, the development of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide derivatives with improved solubility and reduced toxicity is an area of future research.

Synthesis Methods

The synthesis of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide involves the reaction of 3-benzylindole with ethyl propionate in the presence of a catalyst to form 3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid ethyl ester. This intermediate is then reacted with propylamine and acetic anhydride to yield 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide. The synthesis of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral activities. Studies have shown that 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide can induce apoptosis in cancer cells by activating the caspase pathway. 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide has shown promising antiviral activity against influenza A virus and herpes simplex virus.

properties

IUPAC Name

2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-ethyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-4-15-25(5-2)21(26)17-23(16-18-11-7-6-8-12-18)19-13-9-10-14-20(19)24(3)22(23)27/h6-14H,4-5,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLZYIGPGRIDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-ethyl-N-propylacetamide

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